molecular formula C25H24N2O3 B6573146 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 946367-86-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No.: B6573146
CAS No.: 946367-86-8
M. Wt: 400.5 g/mol
InChI Key: LEZHQEVCJZOIJN-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a tetrahydroquinoline derivative featuring a benzamide core substituted with a benzoyl group at the 1-position of the tetrahydroquinoline ring and a 2-ethoxy group on the benzamide moiety. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and materials science research.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-2-30-23-13-7-6-12-21(23)24(28)26-20-14-15-22-19(17-20)11-8-16-27(22)25(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHQEVCJZOIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoylated intermediate.

    Amidation: The final step involves the reaction of the benzoylated intermediate with 2-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, biological activities, and applications.

Structural Modifications and Substituent Effects

Compound Name Key Substituents Impact on Properties
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (Target Compound) 1-Benzoyl, 2-ethoxybenzamide Enhanced lipophilicity and potential HAT modulation due to ethoxy group .
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide 4-Fluorobenzamide Increased electronegativity; may improve target binding via halogen interactions.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide 1-Acetyl, 2-ethoxybenzamide Reduced steric hindrance vs. benzoyl; altered metabolic stability.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide 3-Methoxybenzamide Methoxy at meta-position may alter electronic distribution and solubility.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide 2-Bromobenzamide Bromine’s bulkiness and polarizability may enhance protease inhibition.

Key Observations :

  • Substituent Position : The 2-ethoxy group in the target compound likely enhances cell permeability compared to para-substituted analogs (e.g., 4-fluoro in ) due to reduced steric clash .
  • Acyl Group : Replacing benzoyl with acetyl (as in ) reduces aromatic interactions but may improve metabolic stability.
Enzyme Modulation
  • HAT Inhibition/Activation : Ethoxy-substituted benzamides (e.g., CTB in ) demonstrate dual roles as HAT inhibitors or activators, depending on substituent patterns. The target compound’s 2-ethoxy group may similarly modulate HAT activity .
Anticancer Potential
  • Quinoline derivatives with ethoxy groups (e.g., ) exhibit anti-inflammatory and anticancer activities, likely via apoptosis induction or kinase inhibition.

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